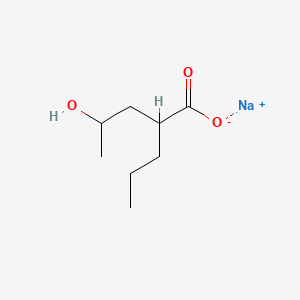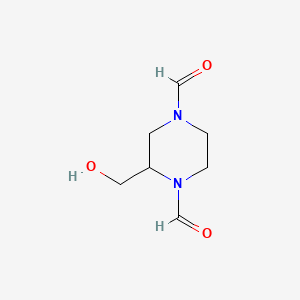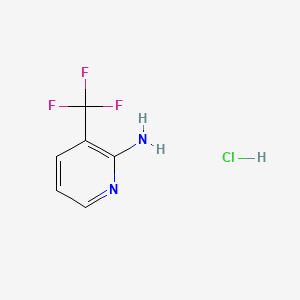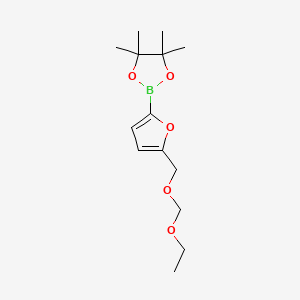
4-Hydroxyvalproinsäure-Natriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-hydroxy-2-propylpentanoate, also known as Sodium 4-hydroxy-2-propylpentanoate, is a chemical compound that is widely used in laboratory experiments due to its unique properties. It is a monosodium salt of 4-hydroxy-2-propylpentanoic acid and is a colorless, odorless, and water-soluble compound. Sodium 4-hydroxy-2-propylpentanoate has a wide range of applications in the scientific community due to its ability to act as a buffer, a pH regulator, and a stabilizer. It is also used in the synthesis of other compounds, as well as in the production of pharmaceuticals and cosmetics.
Wissenschaftliche Forschungsanwendungen
Epigenetischer Modifikator
Valproinsäure (VPA) ist eine kurzkettige Fettsäure, die als epigenetischer Modifikator wirkt, indem sie Histon-Deacetylasen (HDACs) mit IC₅₀-Werten im Bereich von 0,4 - 3 mM hemmt . Es kann auch die γAminobuttersäure (GABA)-Spiegel durch Hemmung von Enzymen, die am GABA-Stoffwechsel beteiligt sind, erhöhen .
Reprogrammierung
VPA ermöglicht die chemische Reprogrammierung (ohne genetische Faktoren) von embryonalen Mausfibroblasten zu induzierten pluripotenten Stammzellen (iPS-Zellen) in Kombination mit anderen Verbindungen . Es fördert auch die Reprogrammierung von menschlichen Fibroblasten zu iPS-Zellen unter Verwendung von nur 2 Faktoren, OCT4 und SOX2 .
Erhaltung und Selbsterneuerung
VPA vermittelt die ex-vivo-Expansion von Nabelschnurblut-CD34+-Hämatopoese-Stamm- und Vorläuferzellen . Es fördert auch die Proliferation und Selbsterneuerung von humanen und murinen hämatopoetischen Vorläuferzellen .
Differenzierung
VPA fördert die Differenzierung von Neuronen und unterdrückt die Differenzierung von Astrozyten und Oligodendrozyten aus neuronalen Vorläuferzellen der Ratte . Es fördert auch die osteogene Differenzierung menschlicher mesenchymaler Stammzellen .
Antiepileptikum
VPA wurde als Antiepileptikum eingesetzt . Es wird auch berichtet, dass es die Aktivität des Peroxisomen-Proliferator-aktivierten Rezeptors (PPAR) stimuliert
Wirkmechanismus
Target of Action
The primary targets of 4-Hydroxy Valproic Acid Sodium Salt, also known as Sodium 4-hydroxy-2-propylpentanoate, are histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound is also reported to interact with voltage-gated sodium, potassium, and calcium channels .
Mode of Action
4-Hydroxy Valproic Acid Sodium Salt acts as a potent inhibitor of HDACs . By inhibiting HDACs, it causes the hyperacetylation of histones in cultured cells . This alteration in gene expression can have various effects depending on the genes that are expressed. Additionally, this compound reduces high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This blockage affects the biochemical occurrence of aura and impacts pain perception by modulating GABA or glutamate-mediated neurotransmission .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It is known to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission , leading to a general decrease in CNS hyperactivity . It also influences the Akt/FoxO1 signaling cascade . Furthermore, it has been reported to reduce the activity of myoinositol3 phosphate synthase , the first enzyme in the inositol synthesis pathway .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxy Valproic Acid Sodium Salt are complex and continue to be studied . Known pathways of its metabolism include β-oxidation in the tricarboxylic acid cycle (acetylation) , oxidation with the participation of cytochrome P-450 isoenzymes (P-oxidation) , and glucuronidation . These metabolic pathways can significantly impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 4-Hydroxy Valproic Acid Sodium Salt’s action are diverse. It has been observed to reduce tumor growth and metastasis formation in animal studies . In addition, it has been reported to relieve HDAC-dependent transcriptional repression . On a cellular level, it causes hyperacetylation of histones , which can lead to changes in gene expression .
Action Environment
Environmental factors, such as the dose of the compound or duration of therapy, can influence the compound’s action, efficacy, and stability . Genetic factors may also play a role in the variation in metabotype among patients taking the compound .
Biochemische Analyse
Biochemical Properties
4-Hydroxy Valproic Acid Sodium Salt plays a significant role in biochemical reactions, particularly in the inhibition of histone deacetylases (HDACs). This inhibition leads to changes in chromatin structure and gene expression. The compound interacts with various enzymes, including cytochrome P450 isoenzymes such as CYP4B1, which are involved in its metabolism . Additionally, it affects neurotransmitter systems by enhancing gamma-aminobutyric acid (GABA) levels and inhibiting glutamatergic neurotransmission .
Cellular Effects
4-Hydroxy Valproic Acid Sodium Salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase GABA levels by inhibiting enzymes involved in GABA metabolism, such as succinic semialdehyde dehydrogenase . This leads to a general decrease in central nervous system hyperactivity. The compound also affects the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-Hydroxy Valproic Acid Sodium Salt exerts its effects through multiple mechanisms. It binds to and inhibits HDACs, leading to hyperacetylation of histones and changes in chromatin structure . This results in altered gene expression, particularly genes involved in cell cycle regulation and apoptosis. Additionally, the compound influences neurotransmitter systems by modulating the activity of ion channels and neurotransmitter receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy Valproic Acid Sodium Salt can change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism . These long-term effects are particularly relevant in the context of chronic treatment with Valproic Acid and its metabolites.
Dosage Effects in Animal Models
The effects of 4-Hydroxy Valproic Acid Sodium Salt vary with different dosages in animal models. At low doses, the compound has been shown to enhance GABAergic neurotransmission and reduce seizure activity . At high doses, it can lead to toxic effects, including hepatotoxicity and teratogenicity . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic settings.
Metabolic Pathways
4-Hydroxy Valproic Acid Sodium Salt is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 isoenzymes, including CYP2C9, CYP2B6, and CYP2A6 . These enzymes convert Valproic Acid to its hydroxy metabolites, which are then further metabolized through β-oxidation and glucuronidation pathways . The compound’s metabolism affects its pharmacokinetics and pharmacodynamics, influencing its therapeutic and toxic effects.
Transport and Distribution
Within cells and tissues, 4-Hydroxy Valproic Acid Sodium Salt is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its lipophilicity and affinity for specific transporters, affecting its localization and accumulation in different tissues .
Subcellular Localization
4-Hydroxy Valproic Acid Sodium Salt is localized in various subcellular compartments, including the nucleus, where it exerts its effects on chromatin structure and gene expression . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns are crucial for its biological activity and therapeutic effects.
Eigenschaften
IUPAC Name |
sodium;4-hydroxy-2-propylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3.Na/c1-3-4-7(8(10)11)5-6(2)9;/h6-7,9H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGXSXLLQJAOSE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(C)O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662031 |
Source


|
| Record name | Sodium 4-hydroxy-2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1216888-06-0 |
Source


|
| Record name | Sodium 4-hydroxy-2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B594765.png)




![4-{[(2Z)-But-2-en-1-yl]oxy}benzoyl fluoride](/img/structure/B594775.png)
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B594776.png)



